

2-Bromo-4-cyanopyridine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-cyanopyridine**

Cat. No.: **B076586**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-4-cyanopyridine**

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **2-Bromo-4-cyanopyridine**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize pyridine-based heterocyclic compounds.

Chemical Properties and Structure

2-Bromo-4-cyanopyridine is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring substituted with both a bromo and a cyano group, imparts unique reactivity that is valuable in medicinal chemistry and materials science.^[1] The bromine atom serves as a versatile handle for cross-coupling reactions, while the cyano group can be subjected to various chemical transformations.

Structural Identifiers

The unambiguous identification of **2-Bromo-4-cyanopyridine** is established through several standard chemical identifiers.

Identifier	Value
IUPAC Name	2-bromopyridine-4-carbonitrile ^[2]
CAS Number	10386-27-3 ^{[1][2][3][4]}
Molecular Formula	C ₆ H ₃ BrN ₂ ^{[1][2][3][4]}
SMILES	N#Cc1ccncc(Br)c1 ^{[3][5]}
InChI Key	AWSJFEKOXQBDL-UHFFFAOYSA-N ^{[2][5]}

Physicochemical Properties

The physical and chemical properties of **2-Bromo-4-cyanopyridine** are summarized below, providing essential data for its handling, storage, and use in chemical reactions.

Property	Value
Molecular Weight	183.01 g/mol ^{[1][2][3][4]}
Appearance	White to light yellow to light orange powder/crystal ^{[1][3][6]}
Melting Point	77 - 81 °C ^[1]
Purity	>98.0% (GC) ^{[1][3][6]}
Solubility	Insoluble in water. Soluble in organic solvents such as ethanol and acetone. ^{[7][8]}
Storage	Store at room temperature in a dry, cool, and well-ventilated place. ^{[1][9]}

Reactivity and Applications

2-Bromo-4-cyanopyridine is a key intermediate in organic synthesis, valued for its enhanced reactivity which facilitates the construction of complex molecular architectures.^[1]

- Cross-Coupling Reactions: The bromine atom at the 2-position makes the compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions (e.g.,

Suzuki, Heck, Sonogashira). This property is crucial for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[1]

- **Pharmaceutical Synthesis:** This compound is a vital building block for the synthesis of biologically active molecules, including potent kinase inhibitors used in cancer therapy.[1][10] The pyridine scaffold is a common feature in many pharmaceutical agents, and this particular derivative allows for targeted modifications.
- **Agrochemicals:** It serves as an intermediate in the development of new pesticides and herbicides.[1][11]
- **Materials Science:** **2-Bromo-4-cyanopyridine** is utilized in the production of specialized polymers and organic electronic materials, contributing to advancements in fields like organic semiconductors.[1]
- **Biological Research:** Researchers employ it in studies involving enzyme inhibition and receptor binding to probe biological pathways and identify potential therapeutic targets.[1] The reactivity of the cyanopyridine moiety with nucleophiles like cysteine has been explored for bioconjugation.[12]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key reaction of **2-Bromo-4-cyanopyridine**. These protocols are generalized and may require optimization based on specific laboratory conditions.

Synthesis of 2-Bromo-4-cyanopyridine via Cyanation

This protocol describes the synthesis of **2-Bromo-4-cyanopyridine** from a 2-bromo-4-halopyridine precursor, a common method for introducing a cyano group onto a pyridine ring.[7][13]

Materials:

- 2-Bromo-4-iodopyridine
- Sodium Cyanide (NaCN) or Cuprous Cyanide (CuCN)

- Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-iodopyridine (1 equivalent).
- Solvent and Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the polar aprotic solvent (e.g., DMF). To this solution, carefully add the cyanide source, such as sodium cyanide (1.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
- Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The exact temperature may require optimization.
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into water or an aqueous solution of iron(II) sulfate (to complex residual cyanide).
- Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
- Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can

be further purified by column chromatography on silica gel to yield pure **2-Bromo-4-cyanopyridine**.

Suzuki Cross-Coupling Reaction

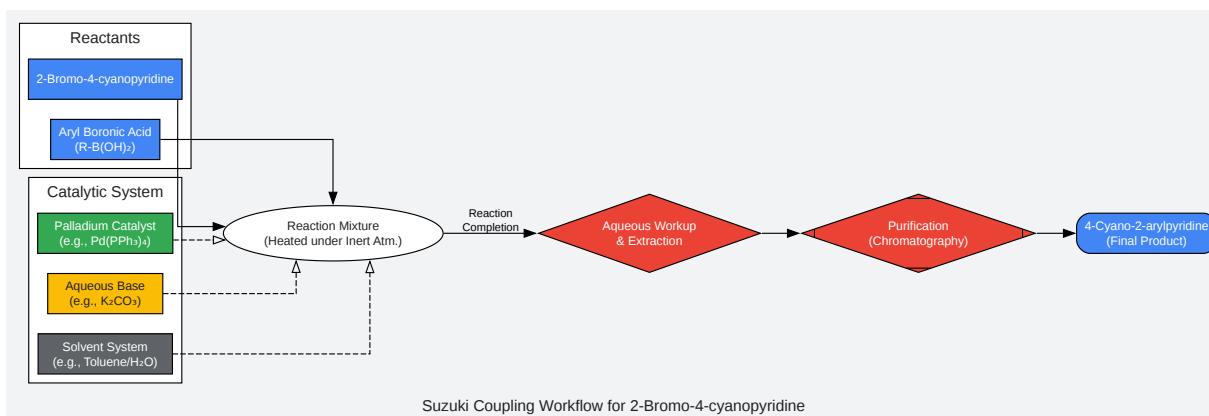
This protocol outlines a typical Suzuki cross-coupling reaction using **2-Bromo-4-cyanopyridine** to form a C-C bond, a reaction of high importance in drug development.[\[1\]](#)

Materials:

- **2-Bromo-4-cyanopyridine**
- Aryl or heteroaryl boronic acid (or boronate ester) (1.1-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , Na_2CO_3) (2-3 equivalents)
- Solvent system (e.g., Toluene/Water, Dioxane/Water, or DME)
- Inert gas (Nitrogen or Argon)
- Standard glassware and heating equipment

Procedure:

- Reaction Setup: To a round-bottom flask, add **2-Bromo-4-cyanopyridine** (1 equivalent), the boronic acid derivative (1.1 equivalents), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%), and the base (e.g., K_2CO_3 , 2 equivalents).
- Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).
- Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.
- Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
- Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.


- Extraction: Separate the organic layer. Wash it sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Visualizations

Diagrams are provided below to illustrate key logical and experimental workflows involving **2-Bromo-4-cyanopyridine**.

Suzuki Coupling Workflow

The following diagram illustrates the key steps and components involved in a typical Suzuki cross-coupling reaction, a primary application of **2-Bromo-4-cyanopyridine** in synthetic chemistry.

[Click to download full resolution via product page](#)

Caption: Workflow of a Suzuki cross-coupling reaction.

Safety Information

2-Bromo-4-cyanopyridine is a hazardous substance and should be handled with appropriate safety precautions.

- **Hazards:** Toxic if swallowed, in contact with skin, or if inhaled.[2][6] Causes skin and serious eye irritation.[2]
- **Precautions:** Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[7][9] Avoid breathing dust.[9]
- **First Aid:** In case of contact with eyes, rinse immediately with plenty of water.[9] If on skin, wash off immediately with plenty of water.[9] If swallowed or inhaled, seek immediate medical attention.[6][9]
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[7][9]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[6][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-cyanopyridine | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]
- 5. 2-bromo-4-cyanopyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Bromo-4-cyanopyridine | 10386-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. 2-Bromo-4-cyanopyridine | 10386-27-3 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbino.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Bromo-4-cyanopyridine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076586#2-bromo-4-cyanopyridine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com